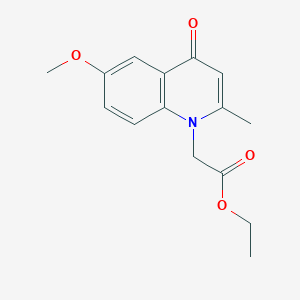

Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate

Description

Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate is a quinoline-derived compound featuring a methoxy group at position 6, a methyl group at position 2, and a 4-oxo moiety on the quinoline backbone. Structural nuances, such as substituent positioning and functional groups, play critical roles in modulating these properties .

Properties

IUPAC Name |

ethyl 2-(6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-20-15(18)9-16-10(2)7-14(17)12-8-11(19-3)5-6-13(12)16/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLPWYHEXNFVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984860 | |

| Record name | Ethyl (6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-31-5 | |

| Record name | Ethyl (6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate typically involves the condensation of 6-methoxy-2-methyl-4-oxoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Formation of 6-hydroxy-2-methyl-4-oxoquinoline derivatives.

Reduction: Formation of 6-methoxy-2-methyl-4-hydroxyquinoline derivatives.

Substitution: Formation of 2-(6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetic acid.

Scientific Research Applications

Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Positioning: Methyl Group: The target compound’s methyl group at position 2 (vs. This could influence binding affinity to biological targets or crystallization behavior. Oxo Group: The 4-oxo group in the target compound (vs. 2-oxo in the comparator) creates a conjugated carbonyl system, enhancing electron-withdrawing effects across the aromatic ring. This may increase stability against nucleophilic attack compared to the 2-oxo analogue .

Ester Functionality: The acetate ester in the target compound adds a methylene (CH₂) spacer between the quinoline core and the ethyl ester group.

Molecular Weight and Stability :

- The higher molecular weight of the target compound (299.30 g/mol vs. 261.28 g/mol) may correlate with slower metabolic clearance, extending its half-life in biological systems.

Biological Activity

Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is known for various biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The structural formula can be represented as follows:

This compound features a methoxy group, a methyl group, and an ester functional group, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

This compound has also been investigated for its anticancer activities. Studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study: Apoptosis Induction in MCF-7 Cells

In vitro experiments revealed that treatment with this compound at concentrations of 10 µM and 20 µM led to significant increases in apoptotic cell populations as assessed by flow cytometry.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Therapeutic Applications

Given its promising biological activities, this compound could have several therapeutic applications:

- Antimicrobial Treatments : Development of new antibiotics targeting resistant bacterial strains.

- Cancer Therapy : Potential use as an adjunct therapy in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.